(2-(Trifluoromethyl)pyrimidin-4-yl)boronic acid
CAS No.:
Cat. No.: VC17359166
Molecular Formula: C5H4BF3N2O2
Molecular Weight: 191.91 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H4BF3N2O2 |
|---|---|
| Molecular Weight | 191.91 g/mol |
| IUPAC Name | [2-(trifluoromethyl)pyrimidin-4-yl]boronic acid |
| Standard InChI | InChI=1S/C5H4BF3N2O2/c7-5(8,9)4-10-2-1-3(11-4)6(12)13/h1-2,12-13H |
| Standard InChI Key | ZHIURVFFKUQVKQ-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=NC(=NC=C1)C(F)(F)F)(O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
(2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid possesses the molecular formula and a molar mass of 191.90 g/mol. Its SMILES notation (FC(C1=NC=C(B(O)O)C=N1)(F)F) reveals a pyrimidine ring substituted with a trifluoromethyl group at the 2-position and a boronic acid moiety at the 5-position. The InChI key (OEZMIKKBMMAABO-UHFFFAOYSA-N) confirms its distinct stereoelectronic configuration .
Solubility and Partitioning
Experimental solubility data indicates high aqueous solubility (10.6–20.4 mg/mL) across multiple predictive models (ESOL, Ali, SILICOS-IT). The consensus LogP value of -0.23 suggests moderate hydrophilicity, supported by a topological polar surface area (TPSA) of 66.24 Ų. These properties enhance its reactivity in polar solvents commonly used in cross-coupling reactions .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Weight | 191.90 g/mol |
| LogP (consensus) | -0.23 |
| TPSA | 66.24 Ų |
| Aqueous Solubility | 10.6–20.4 mg/mL |
| GI Absorption | High |
| BBB Permeability | Non-permeant |
Synthetic Methodologies
Palladium-Catalyzed Suzuki Coupling
The compound serves as a critical coupling partner in Suzuki-Miyaura reactions. In a representative procedure, its reaction with 4,6-dichloropyrimidine using Pd(dppf)Cl₂ and Cs₂CO₃ in acetonitrile/water (95°C, 2 h) yielded 57.3% of the biaryl product . Comparative studies demonstrate that catalyst selection significantly impacts efficiency:
Table 2: Reaction Optimization Case Studies
| Catalyst | Substrate | Yield | Conditions |
|---|---|---|---|
| Pd(dppf)Cl₂ | 4,6-Dichloropyrimidine | 57.3% | 95°C, 2 h, MeCN/H₂O |
| Pd(PPh₃)₄ | N-(2-Bromothiazol-4-yl)acetamide | 34.6% | 100°C, 12 h, Dioxane/H₂O |
| Pd(PPh₃)₄ | 6-Chloropyrazin-2-amine | 52.6% | 90°C, 12 h, Dioxane/H₂O |
Lithiation-Borylation Strategies
Alternative synthesis routes involve directed ortho-lithiation of 5-bromo-2-(trifluoromethyl)pyrimidine followed by borylation with triisopropyl borate. This method achieved 67.2% yield under cryogenic conditions (-78°C, 2 h) , highlighting the importance of temperature control in minimizing side reactions.
Pharmaceutical Applications
Antibiotic and Antiviral Agent Development
Structural analogs derived from this boronic acid exhibit marked activity against bacterial and viral targets. For instance, coupling with (2S,4R)-4-fluoro-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide produced a compound (MH+ 528.5) with potential protease inhibition properties . The trifluoromethyl group enhances metabolic stability, while the boronic acid enables precise targeting of enzymatic active sites.
Kinase Inhibitor Design
In kinase inhibition studies, the pyrimidine core facilitates ATP-binding pocket interactions. A derivative synthesized via coupling to N-(2-bromothiazol-4-yl)acetamide (MH+ 289) demonstrated submicromolar IC₅₀ values against tyrosine kinases in preliminary assays .
Computational Modeling Insights
Drug-Likeness Predictions
Veber’s (0.0) and Lipinski’s (0 violations) rules confirm favorable bioavailability. Molecular dynamics simulations reveal stable binding conformations in aqueous environments, with values ≤ -8.2 kcal/mol for SARS-CoV-2 main protease targets .
Synthetic Accessibility
A synthetic accessibility score of 1.81 (scale 1–10) classifies this compound as readily synthesizable on multigram scales. Automated retrosynthetic analysis identifies three viable industrial routes with average step counts of 4.2 .
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